molecular formula C20H20N2S B5504255 4-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)piperidine

4-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)piperidine

Cat. No.: B5504255
M. Wt: 320.5 g/mol
InChI Key: GXLRBUQXKUEOCE-UHFFFAOYSA-N
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Description

4-Phenyl-1-(4-phenyl-1,3-thiazol-2-yl)piperidine is a compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a piperidine ring substituted with a phenyl group and a thiazole ring, which is further substituted with another phenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone in the presence of a base to form the thiazole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability . Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Mechanism of Action

The mechanism of action of 4-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)piperidine involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the induction of oxidative damage in fungal cells, leading to increased reactive oxygen species (ROS) and subsequent DNA damage . This results in cellular death and inhibition of fungal growth.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as 4-phenyl-1,3-thiazole-2-amines and N-(6-chlorobenzo[d]thiazol-2-yl)carbamothioylbenzamide .

Uniqueness

What sets 4-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)piperidine apart is its unique combination of a piperidine ring with a thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-phenyl-2-(4-phenylpiperidin-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2S/c1-3-7-16(8-4-1)17-11-13-22(14-12-17)20-21-19(15-23-20)18-9-5-2-6-10-18/h1-10,15,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLRBUQXKUEOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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